![molecular formula C15H17N7O B2927734 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide CAS No. 2380143-03-1](/img/structure/B2927734.png)

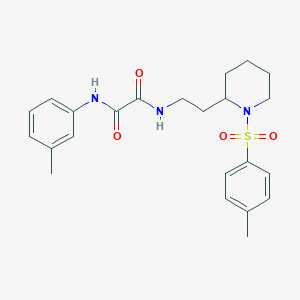

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide” is a chemical compound that is part of a class of molecules known as azetidinones . Azetidinones are highly important in organic and medicinal chemistry . This compound is available for research use only.

Synthesis Analysis

The synthesis of azetidinones often involves the use of molecular iodine under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 . The procedure is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring . The C-4 substituent has no influence either on the yield or the rate of the reaction .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

- Novel N-arylpyrazole-containing enaminones were synthesized, leading to compounds with cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of standard treatments (Riyadh, 2011).

Antimicrobial Activity

- A series of new nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents demonstrated good activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis, with some compounds showing dramatic improvements in activity against both Gram-positive and Gram-negative bacteria (Genin et al., 2000).

Enzyme Inhibition for Disease Treatment

- Compounds based on a 5-aminopyrazole-4-carboxamide scaffold were identified as selective inhibitors of calcium-dependent protein kinase-1 from Toxoplasma gondii and Cryptosporidium parvum, with low nanomolar inhibitory potencies and submicromolar activities in cell proliferation assays, highlighting their potential for treating infections caused by these organisms (Zhang et al., 2014).

Synthesis of Novel Derivatives

- Innovative methods for synthesizing derivatives of the compound have been developed, including the use of cyanoacetylation techniques to create substituted pyrazolo[3,4-d]pyrimidin-6-yl acetonitrile derivatives, further expanding the chemical repertoire available for research and potential therapeutic applications (Salaheldin, 2009).

Antibacterial and Antifungal Screening

- Novel 2-azetidinones derived from pyrazin dicarboxylic acid were synthesized and showed excellent antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Ayyash & Habeeb, 2019).

Propiedades

IUPAC Name |

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O/c1-10-6-12(19-21(10)3)15(23)20(2)11-8-22(9-11)14-13(7-16)17-4-5-18-14/h4-6,11H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVFAZCTSLEQDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2927651.png)

![2-ethoxy-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2927652.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2927655.png)

![ethyl 2-[3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2927656.png)

![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}-N-methylpropanamide](/img/structure/B2927662.png)

![1-[[4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoyl]amino]-3-phenylurea](/img/structure/B2927665.png)

![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2927669.png)

![5-((3-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2927671.png)

![2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2927674.png)